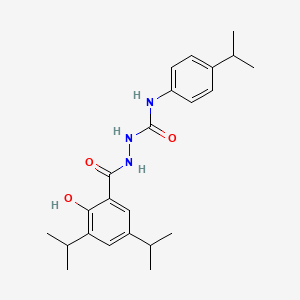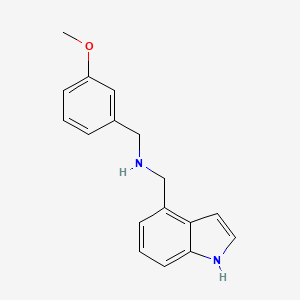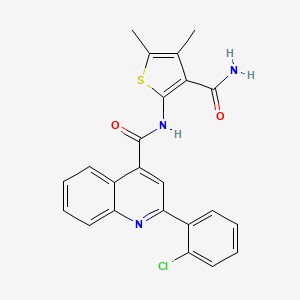
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.23654186 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
The compound 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide, due to its structural similarity to pyrazole derivatives, may find relevance in the synthesis of antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of some pyrazole derivatives have shown that such compounds possess moderate to potent antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests potential applications in developing new antimicrobial compounds (Sharshira & Hamada, 2012).
Anti-Influenza Virus Activity
Another area of application is in the development of antiviral agents, particularly against the influenza A virus. Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has indicated significant antiviral activities against the H5N1 strain of bird flu influenza. This highlights the potential of structurally similar compounds in antiviral research, particularly for diseases with pandemic potential (Hebishy et al., 2020).
Application in Cytotoxicity and Cancer Research
Furthermore, compounds with structural resemblance to pyrazole and pyrazoline derivatives have been studied for their cytotoxicity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. The synthesis, characterization, and evaluation of such compounds offer insights into potential therapeutic applications in cancer treatment, suggesting a role for this compound in oncological research (Hassan et al., 2014).
Synthesis of Antimicrobial Agents
The compound's potential utility extends to the synthesis of antimicrobial agents. Research into the synthesis of formazans from related compounds as antimicrobial agents indicates the broad applicability of such molecular frameworks in creating effective treatments against bacterial and fungal pathogens, reinforcing the significance of exploring the antimicrobial potential of this compound (Sah et al., 2014).
Anti-Inflammatory Applications
Moreover, analogs similar in structure to this compound have demonstrated potent anti-inflammatory activity, particularly in models like carrageenan-induced rat paw oedema. This highlights the compound's potential in the development of new anti-inflammatory drugs, providing a foundation for further pharmacological exploration (Rajasekaran et al., 1999).
Propriétés
IUPAC Name |
1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-13(2)16-7-9-18(10-8-16)24-23(29)26-25-22(28)20-12-17(14(3)4)11-19(15(5)6)21(20)27/h7-15,27H,1-6H3,(H,25,28)(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORXONVNODOHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)
![2-[N-(benzenesulfonyl)anilino]-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4622820.png)
![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B4622840.png)
![2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4622845.png)
![1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4622851.png)

![N-(3-ACETYLPHENYL)-3-({2-[(3-ACETYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4622859.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4622861.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)

